molecular formula C13H16ClNO2S B12436585 Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride

Katalognummer: B12436585
Molekulargewicht: 285.79 g/mol
InChI-Schlüssel: QBYYZWSPKCZEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride is a heterocyclic compound with the molecular formula C13H15NO2S. This compound is known for its unique structural features, which include a thieno[2,3-b]pyridine core substituted with ethyl, methyl, and carboxylate groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the treatment of a thiourea derivative with ethyl chloroacetate in the presence of a sodium acetate solution . This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Eigenschaften

Molekularformel

C13H16ClNO2S

Molekulargewicht

285.79 g/mol

IUPAC-Name

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H15NO2S.ClH/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11;/h6H,5H2,1-4H3;1H

InChI-Schlüssel

QBYYZWSPKCZEEL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.